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Compound of Interest

Compound Name: Methyl 5-bromo-6-chloropicolinate

Cat. No.: B567738

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
characterization of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of
interest in medicinal chemistry and materials science. While detailed experimental data for this
specific compound is limited in publicly available literature, this guide consolidates available
information, proposes a robust synthetic route, and presents expected characterization data
based on analogous compounds and predictive models.

Compound Profile

Methyl 5-bromo-6-chloropicolinate is a substituted methyl ester of picolinic acid. Its structure,
featuring both bromine and chlorine atoms on the pyridine ring, makes it a versatile
intermediate for further chemical modifications.
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Property Value Source
Molecular Formula C7HsBrCINO2 PubChem[1]
Molecular Weight 250.48 g/mol PubChem|[2]
CAS Number 1214353-79-3 Parchem[3]

methyl 5-bromo-6-
IUPAC Name o PubChem[1]
chloropyridine-2-carboxylate

COC(=0)C1=NC(=C(C=C1)Br)
SMILES o PubChem[1]

Proposed Synthesis Protocol: Sandmeyer Reaction

A direct, peer-reviewed synthesis protocol for Methyl 5-bromo-6-chloropicolinate is not
readily available. However, a highly plausible and established method for the introduction of a
bromine atom onto an aromatic ring is the Sandmeyer reaction.[4][5][6][7] This approach
involves the diazotization of a primary aromatic amine followed by the substitution of the
diazonium group with a bromide ion, catalyzed by a copper(l) salt.

The proposed starting material for this synthesis is Methyl 5-amino-6-chloropicolinate.

Experimental Workflow
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Proposed synthesis workflow for Methyl 5-bromo-6-chloropicolinate.
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Detailed Methodology

Materials and Reagents:

Methyl 5-amino-6-chloropicolinate

Hydrobromic acid (48% aqueous solution)

Sodium nitrite (NaNO2)

Copper(l) bromide (CuBr)

Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Diazotization of Methyl 5-amino-6-chloropicolinate

In a round-bottom flask, suspend Methyl 5-amino-6-chloropicolinate (1.0 eq) in a mixture of
hydrobromic acid (48%) and water.

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the
temperature remains below 5 °C.
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o Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition
is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction
e In a separate flask, dissolve copper(l) bromide (1.2 eq) in hydrobromic acid.

e Slowly add the cold diazonium salt solution from Step 1 to the copper(l) bromide solution.
Vigorous nitrogen gas evolution should be observed.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

Step 3: Work-up and Purification
o Cool the reaction mixture to room temperature and quench by pouring it into water.

o Transfer the mixture to a separatory funnel and extract the product with dichloromethane or
ethyl acetate (3 x volumes).

o Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to afford pure Methyl 5-bromo-6-chloropicolinate.

Characterization Data

While experimental spectra for Methyl 5-bromo-6-chloropicolinate are not widely published,
the following table summarizes predicted data and data from analogous compounds.
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Analysis

Predicted/Analogous Data

1H NMR

The spectrum is expected to show two doublets
in the aromatic region for the two pyridine
protons and a singlet for the methyl ester
protons. Based on data for Methyl 6-
bromopicolinate, the aromatic protons would
likely appear between & 7.5 and 8.5 ppm, and
the methyl singlet around & 4.0 ppm.[8]

13C NMR

The spectrum is predicted to show seven
distinct carbon signals: five for the pyridine ring
(two of which will be quaternary) and one for the
methyl ester, and one for the carbonyl carbon.
Chemical shifts for the aromatic carbons are
expected in the range of 6 120-160 ppm, the
ester methyl carbon around 6 53 ppm, and the

carbonyl carbon around & 164 ppm.

Mass Spec.

Predicted m/z values for various adducts are
available from PubChem.[1] Key predicted
values include: [M+H]*: 249.92650, [M+Na]™*:
271.90844, [M-H]~: 247.91194.[1] The spectrum
will show a characteristic isotopic pattern due to

the presence of both bromine and chlorine.

The IR spectrum is expected to show
characteristic peaks for the C=0 stretch of the
ester (around 1720-1740 cm™1), C-O stretch
(around 1200-1300 cm™1), and C-Cl and C-Br

stretches in the fingerprint region.

Potential Applications and Biological Relevance

Halogenated picolinates are recognized as important intermediates in the pharmaceutical and

agrochemical industries.[9] While specific biological activity for Methyl 5-bromo-6-

chloropicolinate has not been documented, related compounds like Methyl 5-bromo-6-

methylpicolinate have been investigated for applications in advanced skincare and material
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science, highlighting the potential for this class of molecules in diverse fields. The presence of
bromo and chloro substituents provides reactive handles for further synthetic transformations,
making it a valuable building block for the synthesis of more complex, biologically active
molecules.

Logical Relationships in Synthesis

The core of the proposed synthesis relies on the well-established Sandmeyer reaction. The
logical flow of this transformation is depicted below.
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General mechanism of the Sandmeyer reaction.

This guide provides a foundational understanding of the synthesis and characterization of
Methyl 5-bromo-6-chloropicolinate. Researchers are encouraged to use this information as a
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starting point for their own experimental work, with the understanding that optimization of the
proposed synthetic protocol may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b567738?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

